molecular formula C14H7F6NO2 B13502137 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid

Cat. No.: B13502137
M. Wt: 335.20 g/mol
InChI Key: USRZATXEMLJPJV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid is a fluorinated carboxylic acid characterized by a pyridine core substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group and a difluoroacetic acid moiety. The trifluoromethyl (-CF₃) and fluorine substituents confer enhanced lipophilicity, metabolic stability, and electronic effects, making it a candidate for medicinal chemistry and agrochemical applications .

Properties

Molecular Formula

C14H7F6NO2

Molecular Weight

335.20 g/mol

IUPAC Name

2,2-difluoro-2-[6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl]acetic acid

InChI

InChI=1S/C14H7F6NO2/c15-9-6-7(14(18,19)20)4-5-8(9)10-2-1-3-11(21-10)13(16,17)12(22)23/h1-6H,(H,22,23)

InChI Key

USRZATXEMLJPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as fluorine gas (F₂) or other fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to ensure safety and efficiency, given the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Fluorinating Agents: Such as fluorine gas (F₂) or other fluorinating reagents.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid involves its interaction with molecular targets and pathways influenced by its fluorinated structure. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of fluorine atoms, trifluoromethyl groups, and aromatic substitution patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Unique Properties Biological/Industrial Relevance
2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid Pyridine ring with 2-fluoro-4-(trifluoromethyl)phenyl and difluoroacetic acid High lipophilicity, dual fluorine substitution enhances metabolic stability Potential in enzyme inhibition and agrochemicals
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid Lacks the 2-fluoro-4-(trifluoromethyl)phenyl group Reduced steric bulk; simpler substitution pattern Used as a building block in organic synthesis
[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid Methyl instead of fluorophenyl group Lower electron-withdrawing effects Explored in materials science due to moderate reactivity
2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid Sulfanylacetic acid group with 4-fluorophenyl Sulfur enhances polar interactions Studied for anti-inflammatory and anticancer activity
2-(2,3-Difluoro-4-methylphenyl)-2-fluoroacetic acid Tri-fluorinated phenyl ring Increased halogen density improves receptor binding Investigated for antimicrobial applications

Key Findings

Substituent Effects: The trifluoromethyl group in the target compound enhances stability and resistance to oxidative degradation compared to methyl or cyano analogs . Fluorine atoms at the phenyl and acetic acid positions increase lipophilicity and bioavailability relative to non-fluorinated analogs (e.g., Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate) .

Biological Activity: Compounds with dual fluorine substitution (e.g., 2,2-difluoroacetic acid moiety) exhibit superior enzyme inhibition compared to mono-fluorinated derivatives . The 2-fluoro-4-(trifluoromethyl)phenyl group may improve target selectivity in receptor-binding assays compared to simpler pyridine derivatives .

Physicochemical Properties :

  • Solubility : The trifluoromethyl group reduces aqueous solubility but enhances membrane permeability .
  • Stability : Fluorine substitution mitigates metabolic degradation, as seen in analogs like 2-(2,3-Difluoro-4-methylphenyl)-2-fluoroacetic acid .

Applications :

  • Medicinal Chemistry : Fluorinated pyridine derivatives are prioritized for kinase inhibitors and GPCR modulators due to their balance of hydrophobicity and polarity .
  • Agrochemicals : The compound’s stability under UV exposure aligns with herbicide development, similar to sulfanylacetic acid analogs .

Biological Activity

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A difluoroacetic acid moiety.
  • A pyridine ring substituted with a trifluoromethyl phenyl group.

This structural diversity suggests potential interactions with various biological targets.

Research indicates that 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid may exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing cellular processes.
  • Receptor Modulation : It may interact with various receptors, leading to altered signal transduction pathways.
  • Antiproliferative Activity : Studies have indicated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.
Anticancer PropertiesExhibits antiproliferative effects against various cancer cell lines.
Receptor InteractionModulates receptor activity affecting signal transduction.

Case Study 1: Anticancer Activity

A study evaluated the effects of 2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit enzymes associated with metabolic disorders. Results indicated a dose-dependent inhibition of target enzymes, suggesting potential applications in treating metabolic syndromes.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the trifluoromethyl group can enhance its biological efficacy. Key findings include:

  • Fluorine Substitutions : The presence of fluorine atoms significantly enhances lipophilicity and biological activity.
  • Pyridine Ring Modifications : Alterations in the pyridine ring structure affect receptor binding affinity and selectivity.

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